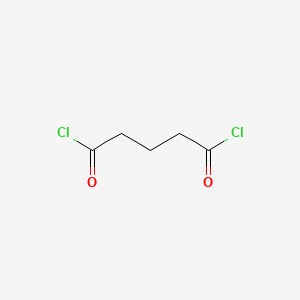










|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:8])[CH2:2][CH2:3][CH2:4][C:5](Cl)=[O:6].[Cl-].[Al+3].[Cl-].[Cl-].[CH:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1.O>ClCCl>[C:14]1([C:1](=[O:8])[CH2:2][CH2:3][CH2:4][C:5]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[O:6])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2.3.4|
|


|
Name
|
|
|
Quantity
|
1.3 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCC(=O)Cl)(=O)Cl
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
4 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
|
Name
|
|
|
Quantity
|
1.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
is introduced into a 100 mL two-necked round-bottomed flask under an inert atmosphere
|
|
Type
|
ADDITION
|
|
Details
|
is added dropwise at room temperature
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is then refluxed for 24 hours
|
|
Duration
|
24 h
|
|
Type
|
ADDITION
|
|
Details
|
poured into a crystallizing basin
|
|
Type
|
ADDITION
|
|
Details
|
containing 20 mL of 10%
|
|
Type
|
FILTRATION
|
|
Details
|
A black solid forms, and is filtered off on a Büchner funnel
|
|
Type
|
EXTRACTION
|
|
Details
|
The yellow organic phase is then extracted with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated on a rotary evaporator
|
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from 20 mL of methanol
|
|
Type
|
CUSTOM
|
|
Details
|
The product obtained
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction yield is 27%
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
C1(=CC=CC=C1)C(CCCC(=O)C1=CC=CC=C1)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 27% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |